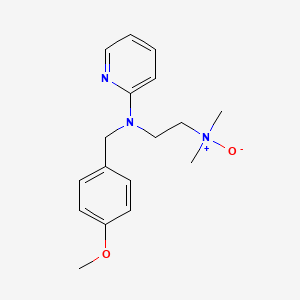

Pyrilamine N-oxide

Vue d'ensemble

Description

Pyrilamine N-oxide is a derivative of pyrilamine, a first-generation antihistamine. Pyrilamine is known for its ability to target the histamine H1 receptor, making it effective in treating allergic reactions and pruritic skin disorders . This compound retains the core structure of pyrilamine but includes an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrilamine N-oxide can be synthesized through the oxidation of pyrilamine. Common oxidizing agents used for this transformation include peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of catalysts like titanium silicalite (TS-1) . The reaction typically occurs in solvents like dichloromethane or methanol under mild conditions to ensure high yields and selectivity.

Industrial Production Methods: In industrial settings, the oxidation process can be scaled up using continuous flow microreactor technology. This method offers precise temperature control, efficient mixing, and enhanced safety, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrilamine N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction of the N-oxide group can regenerate the parent pyrilamine compound.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it acts as a leaving group.

Common Reagents and Conditions:

Oxidation: Peroxyacids, hydrogen peroxide, and sodium percarbonate are commonly used oxidizing agents.

Reduction: Reducing agents like zinc and acetic acid can be employed to reduce the N-oxide group.

Substitution: Nucleophiles such as amines and thiols can react with the N-oxide group under mild conditions.

Major Products:

Oxidation: More oxidized derivatives of pyrilamine.

Reduction: Regeneration of pyrilamine.

Substitution: Substituted pyrilamine derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Pyrilamine N-oxide is studied for its potential effects on histamine receptors, functioning as an inverse agonist. This mechanism allows it to stabilize the inactive form of the histamine H1 receptor, thereby reducing allergic responses.

- Case Study: Research indicated that the pharmacokinetic properties of this compound differ from those of its parent compound, suggesting improved efficacy in treating allergic conditions due to altered absorption and metabolism pathways .

Organic Synthesis

In organic chemistry, this compound serves as a mild oxidizing agent in various reactions. Its ability to facilitate oxidation processes makes it valuable in synthesizing other bioactive compounds.

- Application Example: The compound has been utilized in the Upjohn oxidation process, demonstrating its effectiveness as an oxidant in synthetic organic chemistry .

Biological Studies

Studies have shown that this compound can affect cellular metabolism and membrane transport activities, influencing drug metabolism pathways.

- Research Findings: In rat liver studies, Pyrilamine was metabolized into two major metabolites, including this compound, highlighting its role in drug metabolism .

Analytical Techniques for Detection

Various analytical techniques are employed to identify and quantify this compound and its metabolites:

Toxicological Studies

The safety profile of this compound is crucial for its application in medicine. Toxicological assessments indicate that while it exhibits antihistaminic properties, further studies are necessary to fully understand its safety and efficacy.

- Research Insight: A comparative study on pulmonary accumulation showed that Pyrilamine accumulates significantly more than its N-oxide form in lung tissues, suggesting different pharmacokinetic behaviors that may impact therapeutic use .

Summary of Findings

This compound demonstrates significant potential across various fields:

- Medicinal Applications: As an antihistamine with modified pharmacokinetics.

- Organic Synthesis: As a reagent facilitating oxidation reactions.

- Biological Impact: Influencing drug metabolism and cellular responses.

Mécanisme D'action

Pyrilamine N-oxide exerts its effects by targeting the histamine H1 receptor, similar to pyrilamine. It acts as an inverse agonist, binding to the receptor and stabilizing its inactive form, thereby reducing histamine-mediated allergic responses . The N-oxide group may influence the compound’s pharmacokinetics, potentially altering its absorption, distribution, metabolism, and excretion.

Comparaison Avec Des Composés Similaires

Pyridine N-oxide: A related compound with similar oxidation properties.

Trimethylamine N-oxide: Another N-oxide with distinct chemical and biological properties.

Phenazopyridine N-oxide: Used in medicine for its analgesic properties.

Uniqueness: Pyrilamine N-oxide is unique due to its dual role as an antihistamine and an oxidizing agent. Its ability to modulate histamine receptors while participating in oxidation reactions makes it a valuable compound in both medicinal chemistry and organic synthesis.

Activité Biologique

Pyrilamine N-oxide is a metabolite of pyrilamine, an antihistamine primarily used for allergic conditions. This compound has garnered attention due to its potential biological activities, particularly in the context of histamine receptor interactions and its metabolic pathways. The following sections detail the biological activity of this compound, supported by research findings and data tables.

This compound acts primarily as an H1 histamine receptor antagonist. Research indicates that it can modulate vascular responses through its interaction with nitric oxide (NO) pathways. In studies involving whole-body heating, pyrilamine significantly reduced cutaneous vascular conductance (CVC), suggesting its role in inhibiting vasodilation mediated by histamine .

2. Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals that it is a major metabolite formed during the metabolism of pyrilamine. Studies show that after administration, pyrilamine undergoes extensive metabolism in the liver, resulting in the formation of this compound among other metabolites .

A comparative analysis of pulmonary accumulation between pyrilamine and this compound demonstrated that pyrilamine accumulates approximately ten times more than its N-oxide counterpart in mouse lungs . This differential accumulation may influence their respective biological effects.

3.1 Antihistaminic Activity

This compound exhibits antihistaminic properties by blocking H1 receptors, which can mitigate allergic responses. In controlled studies, it has been shown to effectively reduce symptoms associated with histamine release, such as vasodilation and increased vascular permeability.

3.2 Vascular Effects

The compound's effect on vascular dynamics was highlighted in a study where it was administered alongside l-NAME (a nitric oxide synthase inhibitor). Results indicated that this compound could significantly alter CVC when compared to control conditions, underscoring its role in vascular regulation during inflammatory responses .

4. Comparative Biological Activity Table

| Parameter | Pyrilamine | This compound | Control |

|---|---|---|---|

| CVC during whole body heating (%) | 51 ± 3 | 33 ± 3 | 69 ± 3 |

| Pulmonary accumulation (μM) | 40 | 4 | - |

| Histamine-induced vasodilation (reduction %) | Significant | Moderate | None |

5. Toxicity and Safety Profiles

While this compound has demonstrated beneficial pharmacological effects, understanding its toxicity is crucial. Preliminary studies suggest low cytotoxicity at therapeutic levels, but further investigations are necessary to establish a comprehensive safety profile.

6. Conclusion

This compound represents a significant area of interest within pharmacology due to its antihistaminic properties and effects on vascular regulation. Its metabolism from pyrilamine highlights the importance of considering metabolites in drug efficacy and safety assessments. Continued research is essential to fully elucidate its biological mechanisms and potential therapeutic applications.

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-20(2,21)13-12-19(17-6-4-5-11-18-17)14-15-7-9-16(22-3)10-8-15/h4-11H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDUZGGMNVZTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891604 | |

| Record name | 2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98982-99-1 | |

| Record name | Pyrilamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098982991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}-N,N-dimethylethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pyrilamine N-oxide compare to Pyrilamine in terms of accumulation in lung tissue?

A1: Research using a single-pass perfusion model in mice demonstrated that Pyrilamine accumulates in lung tissue at significantly higher levels compared to this compound. Specifically, Pyrilamine showed an approximately 10-fold greater accumulation than its N-oxide counterpart. [] This difference was most pronounced in lung tissue compared to other tissues tested, suggesting a tissue-specific affinity of Pyrilamine. [] This finding suggests that the N-oxidation of Pyrilamine may impact its distribution and potentially its pharmacological effects.

Q2: What analytical techniques are useful for identifying and characterizing this compound and its related metabolites?

A2: Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS) have proven valuable for analyzing this compound. TSP/MS analysis provides the characteristic [M + H]+ ion for the metabolite. [] Furthermore, TSP/MS/MS analysis of this ion yields specific fragment ions that help confirm the identity of the metabolite. [] This technique can also be applied to study other metabolites of Pyrilamine, including ring-hydroxylated N-desmethylpyrilamine, N-desmethylpyrilamine, and O-dealkylated pyrilamine. [] This highlights the versatility of mass spectrometry techniques in investigating the metabolism and metabolic fate of Pyrilamine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.